(NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine is a complex organic compound characterized by the presence of an adamantyl group and a hydroxyiminoethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common approach might involve the reaction of an adamantyl derivative with a suitable oxime precursor under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be scaled up using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, safety, and environmental impact. Key considerations would include the availability of raw materials, energy consumption, and waste management.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield amines or other reduced forms.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, including temperature, solvent, and pH.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its mechanism of action and efficacy would be evaluated through preclinical and clinical studies.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The compound might exert its effects through pathways involving oxidative stress, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other adamantyl derivatives or oxime-containing molecules. Examples could be:
- 1-Adamantylamine
- 1-Adamantylhydroxylamine
- Oxime derivatives of adamantane
Uniqueness
What sets (NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine apart is its specific combination of functional groups, which might confer unique chemical reactivity and biological activity. This uniqueness could make it a valuable compound for further research and development.
Properties
IUPAC Name |
(NZ)-N-[(2E)-1-(1-adamantyl)-2-hydroxyiminoethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-13-7-11(14-16)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10,15-16H,1-6H2/b13-7+,14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUCAJADFMMEHE-FYCHQBGDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)/C(=N/O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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